4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione
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Overview
Description
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione is a heterocyclic compound that belongs to the class of pyrroloquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the use of Friedländer condensation, where an anthranilic acid derivative reacts with a ketone in the presence of an acid catalyst . Another approach is the multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single step .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable resources, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a fluorescent probe for detecting biological molecules and as a ligand for studying protein interactions.
Medicine: It is being investigated for its potential as an anticancer agent and as a therapeutic for other diseases.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, its fluorescent properties can be attributed to the conjugated system within the quinoline ring, which allows for the absorption and emission of light at specific wavelengths .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline ring and exhibit different biological activities.
Uniqueness
4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
922499-46-5 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-ethyl-2-propylpyrrolo[3,4-b]quinoline-1,3,9-trione |
InChI |
InChI=1S/C16H16N2O3/c1-3-9-18-15(20)12-13(16(18)21)17(4-2)11-8-6-5-7-10(11)14(12)19/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
VGWAFJCWLYXIGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(C1=O)N(C3=CC=CC=C3C2=O)CC |
Origin of Product |
United States |
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